molecular formula C6H13NO B2768297 5-Methyl-1,4-oxazepane CAS No. 1246494-21-2

5-Methyl-1,4-oxazepane

Cat. No.: B2768297
CAS No.: 1246494-21-2
M. Wt: 115.176
InChI Key: NTMSMLWLSVNRKL-UHFFFAOYSA-N
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Description

5-Methyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C6H13NO. It is a seven-membered ring containing one nitrogen and one oxygen atom, with a methyl group attached to the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the desired oxazepane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazepane oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5-Methyl-1,4-oxazepane has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit dipeptidyl-peptidase I (cathepsin C), affecting pathways involved in inflammation and immune response . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMSMLWLSVNRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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